

# X-ray crystal structure of 5-Bromo-2,3-dimethoxybenzoic acid

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## Compound of Interest

Compound Name: 5-Bromo-2,3-dimethoxybenzoic acid

Cat. No.: B1267412

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An in-depth analysis of the X-ray crystal structure of **5-Bromo-2,3-dimethoxybenzoic acid** is detailed below. This guide provides key crystallographic data, experimental protocols, and a visual representation of the workflow for researchers, scientists, and professionals in drug development.

While the specific crystal structure for **5-Bromo-2,3-dimethoxybenzoic acid** is not readily available in the searched literature, a comprehensive analysis of the closely related compound, 5-Bromo-2,3-dimethoxybenzaldehyde, provides significant insights. The structural similarities between these molecules mean the experimental protocols and resulting crystallographic parameters offer a valuable reference point.

## Crystallographic Data Summary

The crystallographic data for 5-Bromo-2,3-dimethoxybenzaldehyde has been determined by X-ray diffraction, revealing a monoclinic crystal system.<sup>[1]</sup> Key parameters of the crystal structure are summarized in the tables below for clarity and comparative purposes.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>
Formula Weight	245.07
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a (Å)	7.428(2)
b (Å)	12.138(4)
c (Å)	10.793(3)
β (°)	98.418(11)
Volume (Å <sup>3</sup> )	962.0(5)
Z	4

Table 2: Selected Bond Lengths (Å)

Bond	Length
Br1-C5	1.898(4)
O1-C7	1.206(5)
O2-C2	1.362(5)
O3-C3	1.367(5)
C1-C7	1.472(6)

Table 3: Selected Bond Angles (°)

Angle	Value
C6-C1-C2	119.4(4)
O1-C7-C1	124.5(4)
O2-C2-C1	119.9(4)
O3-C3-C4	120.1(4)

## Experimental Protocols

The determination of the crystal structure of 5-Bromo-2,3-dimethoxybenzaldehyde involved a multi-step process from synthesis to data analysis.

### Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde

To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1.0 g, 4.3 mmol) and  $K_2CO_3$  (0.893 g) in dry DMF (5 mL), methyl iodide (0.40 mL, 6.50 mmol) was added. The mixture was stirred for 4 hours at room temperature. The reaction was then quenched with water, and the organic phase was extracted with diethyl ether and dried over anhydrous sodium sulfate. Removal of the solvent yielded 5-bromo-2,3-dimethoxybenzaldehyde as a white solid with a 98% yield.<sup>[1]</sup>

### Crystallization

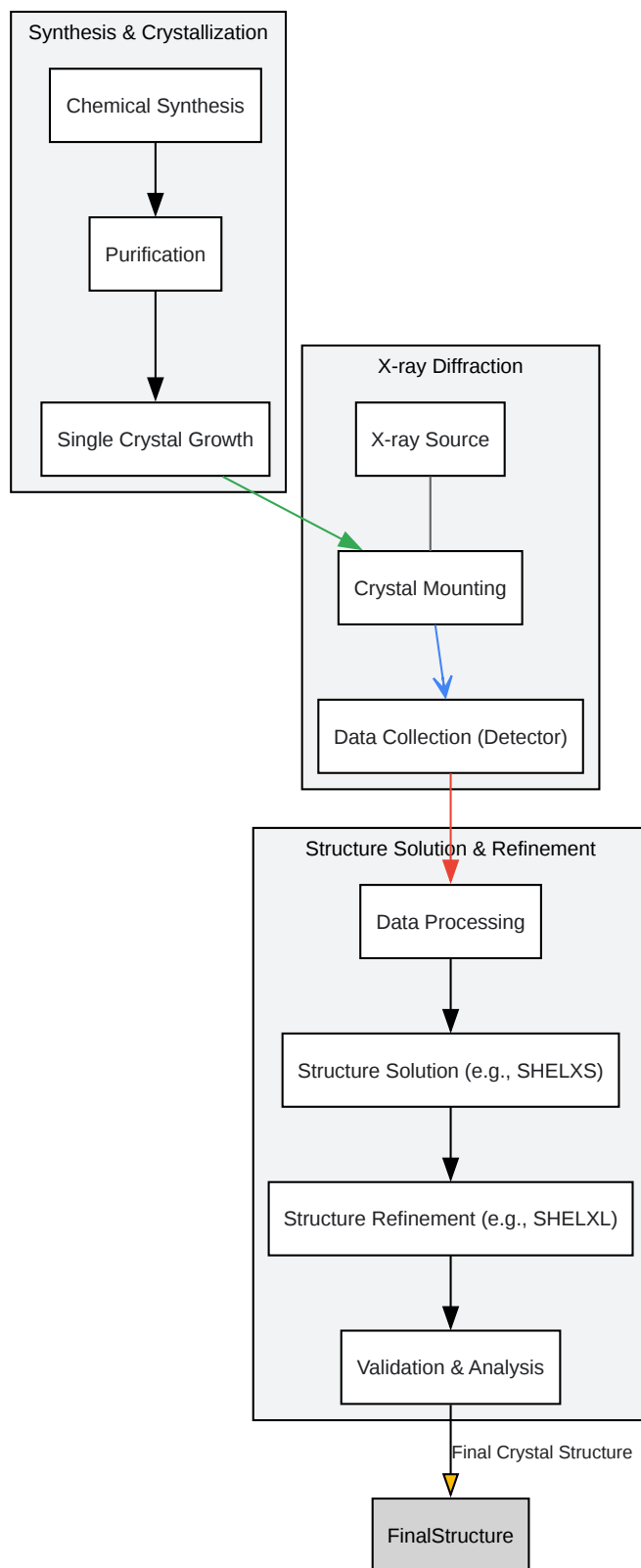
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a dichloromethane solution of the synthesized compound.<sup>[1]</sup>

### X-ray Data Collection and Structure Refinement

X-ray diffraction data were collected to determine the crystal structure. The compound crystallized in the centrosymmetric monoclinic space group  $P2_1/n$ , with one independent molecule in the asymmetric unit.<sup>[1]</sup> The molecular conformation is nearly planar.<sup>[1]</sup> The crystal structure is stabilized by intermolecular C-H $\cdots$ O interactions.<sup>[1]</sup>

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining a crystal structure using X-ray crystallography.



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*Workflow for X-ray Crystal Structure Determination.*

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## References

- 1. scielo.br [scielo.br]
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